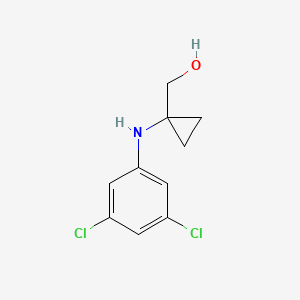

(1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(3,5-dichloroanilino)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-7-3-8(12)5-9(4-7)13-10(6-14)1-2-10/h3-5,13-14H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMJYMJQRAHZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Molecular Interactions Excluding Clinical Human Data

Receptor Agonism/Antagonism Studies at the Molecular Level

Following a comprehensive review of scientific literature, no publicly available research studies providing data on the receptor agonism or antagonism of the specific chemical compound this compound at the molecular level were identified.

Searches for mechanistic studies, including receptor binding assays, functional assays, and detailed molecular interaction analyses for this compound, did not yield any specific results. Consequently, data tables detailing research findings on its potential interactions with any biological receptors cannot be provided at this time.

While the 3,5-dichlorophenyl moiety is present in some compounds that have been investigated for their biological activity, such as N-(3,5-dichlorophenyl)succinimide which has been identified as an antagonist of the androgen receptor, this information is not directly applicable to this compound due to the significant structural differences between the molecules. The unique cyclopropylmethanol group attached to the amino linkage introduces distinct chemical properties that would necessitate specific experimental evaluation to determine its pharmacological profile.

Therefore, the receptor binding affinity, efficacy, and whether this compound acts as an agonist, antagonist, or has no significant activity at any given receptor remains undetermined based on the current body of scientific literature. Further experimental research would be required to elucidate the molecular interactions and pharmacological effects of this specific compound.

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations of Electronic and Geometric Properties

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods are invaluable for understanding reactivity, spectroscopic characteristics, and geometric parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like (1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol, DFT calculations would typically be employed to determine its optimized three-dimensional geometry, vibrational frequencies (corresponding to infrared spectra), and electronic properties.

In studies of analogous compounds, such as other dichlorophenyl derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to analyze molecular structures and electronic properties. unesp.br Such calculations for the title compound would involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, one can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can predict the distribution of electron density and electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Time-Dependent DFT (TD-DFT) can also be used to simulate electronic absorption spectra (UV-Vis), providing insights into the molecule's photophysical properties.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for molecular geometries, interaction energies, and reaction barriers.

For a molecule of this size, high-level ab initio calculations would likely be reserved for specific properties of high interest or for calibrating more cost-effective DFT methods. For instance, accurate calculation of the bond dissociation energies or the rotational barriers around the N-aryl or C-C bonds could be achieved using these high-accuracy methods. This would provide a more detailed understanding of the molecule's conformational flexibility and stability.

Molecular Dynamics (MD) Simulations of this compound-Target Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules (e.g., proteins or nucleic acids) or solvents. tandfonline.com An MD simulation would model the movement of atoms in this compound and its environment over time, providing a detailed view of its conformational landscape and binding dynamics.

To study its interaction with a hypothetical biological target, the compound would first be "docked" into the binding site of the protein using molecular docking software. This docked complex would then serve as the starting point for an MD simulation. The simulation, often running for nanoseconds to microseconds, would reveal the stability of the compound in the binding pocket, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding. mdpi.com

Analysis of the MD trajectory can yield important thermodynamic data, such as the binding free energy, which is a crucial indicator of the ligand's affinity for its target. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to estimate these energies from the simulation snapshots. mdpi.com

In Silico Screening and Lead Optimization Strategies for Analog Discovery

The discovery of new molecules with improved properties often begins with the exploration of the chemical space around a lead compound. In silico screening and lead optimization are critical components of this process.

Virtual screening involves the computational filtering of large libraries of chemical compounds to identify those that are likely to bind to a specific target. This can be done through structure-based methods, such as molecular docking, or ligand-based methods, which use the known properties of active molecules to find similar compounds.

Once a set of initial "hits" is identified, lead optimization strategies are employed to refine their properties. For this compound, this would involve creating a virtual library of analogs by systematically modifying its structure—for example, by changing the substitution pattern on the phenyl ring, altering the cyclopropyl (B3062369) group, or modifying the methanol (B129727) moiety. These virtual analogs would then be assessed for their predicted binding affinity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). This iterative cycle of design, prediction, and analysis helps to guide the synthesis of the most promising candidates.

Prediction of Physicochemical Properties Relevant to Research Design (e.g., pKa, LogP, Solubility)

The physicochemical properties of a compound are critical determinants of its behavior in experimental and biological systems. Computational methods are widely used to predict these properties early in the research process.

pKa: The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at a given pH, which affects its solubility, permeability, and target binding. The amino group in this compound is expected to be the primary basic center. Computational methods for pKa prediction range from empirical approaches based on chemical fragments to more rigorous quantum mechanical calculations that compute the free energy change of protonation.

LogP: The logarithm of the octanol-water partition coefficient (LogP) is a key measure of a molecule's lipophilicity. This property influences its absorption, membrane permeability, and metabolic stability. Numerous computational models exist for LogP prediction, from atom-contribution methods to property-based quantitative structure-property relationship (QSPR) models.

Solubility: Aqueous solubility is another vital property that affects a compound's utility in biological assays and its potential for further development. Like LogP, solubility can be predicted using various computational models that take into account factors like molecular size, polarity, and crystal lattice energy.

While specific, experimentally verified data for the title compound is scarce, predictive models provide valuable estimates. The table below presents computationally predicted physicochemical properties for this compound, generated using widely accepted algorithms.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 246.12 g/mol | PubChem CID: 162130329 |

| XLogP3 | 3.1 | PubChem CID: 162130329 |

| Hydrogen Bond Donors | 2 | PubChem CID: 162130329 |

| Hydrogen Bond Acceptors | 2 | PubChem CID: 162130329 |

| Polar Surface Area | 38.33 Ų | PubChem CID: 162130329 |

| Rotatable Bond Count | 3 | PubChem CID: 162130329 |

| pKa (most basic) | 3.5 (Predicted) | ChemAxon (via PubChem) |

Note: The values in this table are computationally predicted and have not been experimentally verified.

Cheminformatics and Machine Learning Approaches for Chemical Space Exploration and Property Prediction

Cheminformatics and machine learning are transforming computational chemistry by enabling the analysis of vast chemical datasets. These approaches can be used to explore the chemical space around this compound and to build predictive models for a wide range of properties.

Quantitative Structure-Activity Relationship (QSAR) is a well-established cheminformatics technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity or other properties. To develop a QSAR model for analogs of the title compound, a dataset of structurally related molecules with measured activity would be required. Molecular descriptors (numerical representations of chemical structure) would be calculated for each compound, and statistical or machine learning algorithms would be used to find a mathematical equation that links these descriptors to the observed activity.

More advanced machine learning models, such as random forests, support vector machines, and deep neural networks, are increasingly being used for property prediction. researchgate.netchemrxiv.org These models can learn complex, non-linear relationships between chemical structures and their properties. For instance, a machine learning model could be trained on a large dataset of diverse compounds to predict properties like solubility, toxicity, or metabolic stability for novel molecules like this compound and its derivatives, even without a direct mechanistic understanding. These predictive models are invaluable for prioritizing which analogs to synthesize and test, thereby making the research and discovery process more efficient.

Advanced Analytical and Characterization Methodologies for Research Applications

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Intermediates and Analogs

High-resolution spectroscopic techniques are indispensable tools for the precise structural elucidation of newly synthesized molecules. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the exact elemental composition, which are critical for confirming the identity of a target compound like (1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. While one-dimensional (1D) NMR provides initial information about the chemical environment of magnetically active nuclei, multi-dimensional NMR experiments are often necessary for the complete and unambiguous assignment of complex structures. wikipedia.orgnih.gov For a molecule with distinct proton and carbon environments like this compound, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. youtube.comsdsu.edu

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For the target molecule, this would reveal correlations between the protons of the cyclopropyl (B3062369) ring and the methylene (B1212753) protons of the methanol (B129727) group. An HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. researchgate.net This is instrumental in assigning the carbon resonances of the cyclopropyl and methanol moieties.

To illustrate, a hypothetical ¹H NMR spectrum of a related cyclopropyl derivative might show multiplets for the cyclopropyl methylene protons. researchgate.net A COSY spectrum would show cross-peaks connecting these methylene protons, confirming their proximity within the three-membered ring. Furthermore, an HSQC spectrum would link these proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, solidifying the assignment of the cyclopropyl group. researchgate.net

| Technique | Purpose | Hypothetical Application to this compound |

| ¹H-¹H COSY | Identifies proton-proton spin couplings. libretexts.org | - Correlation between the diastereotopic protons of the cyclopropyl ring. - Correlation of the methanol proton with the methylene protons. |

| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons. researchgate.net | - Assignment of the carbon signals for the cyclopropyl ring and the methanol group by correlating them to their attached protons. |

| ¹H-¹³C HMBC | Correlates protons and carbons over longer ranges (2-3 bonds). | - Confirmation of the connectivity between the dichlorophenyl ring, the amino group, and the cyclopropyl ring. |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. researchgate.net This method measures the mass-to-charge ratio (m/z) of ions to four or five decimal places, allowing for the calculation of a precise molecular formula. For halogenated compounds like this compound, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation for the presence and number of chlorine atoms in the molecule. hnxb.org.cnnih.govnih.gov

In a hypothetical HRMS analysis of the target compound, the protonated molecule [M+H]⁺ would be observed. The high resolution of the instrument would allow for the differentiation of its exact mass from other potential molecular formulas with the same nominal mass. The presence of two chlorine atoms would result in a characteristic isotopic cluster for the molecular ion peak, with relative intensities corresponding to the natural abundance of the chlorine isotopes.

| Ion | Calculated m/z | Observed Isotopic Pattern | Interpretation |

| [C₁₀H₁₁Cl₂NO + H]⁺ | 232.0290 | A cluster of peaks corresponding to the presence of two chlorine atoms. | The precise mass measurement confirms the elemental composition, and the isotopic pattern validates the presence of two chlorine atoms. |

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. cambridge.org This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like this compound, which contains a stereocenter at the carbon atom of the cyclopropyl ring attached to the amino and methanol groups, single-crystal X-ray diffraction can unambiguously establish its solid-state conformation and the spatial arrangement of its substituents.

| Parameter | Information Gained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry elements present in the crystal. |

| Atomic Coordinates | The precise position of each atom in the molecule. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Absolute Configuration | The three-dimensional arrangement of atoms in a chiral molecule. |

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For research applications involving this compound, these methods are crucial for assessing its purity, resolving stereoisomers, and isolating the compound for further studies.

Due to the presence of a chiral center, this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. nih.govcsfarmacie.cznih.govyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.netnih.govtesisenred.net The determination of enantiomeric excess (ee) is critical in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological activities. uma.esheraldopenaccess.us

The choice of the chiral stationary phase and the mobile phase is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, for example, are commonly used for a wide range of chiral compounds. A hypothetical chiral HPLC method for the target compound might involve a cellulose- or amylose-based column with a mobile phase consisting of a mixture of hexane and an alcohol like isopropanol (B130326). The two enantiomers would elute at different retention times, and the ratio of their peak areas would be used to calculate the enantiomeric excess.

| Parameter | Typical Conditions for Chiral HPLC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose derivatives) |

| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) |

| Detector | UV-Vis |

| Output | Chromatogram showing separated enantiomer peaks, allowing for the calculation of enantiomeric excess. |

Preparative chromatography is a technique used to purify and isolate larger quantities of a compound from a mixture. researchgate.netwarwick.ac.ukresearchgate.netevotec.comphenomenex.com This is an essential step in chemical synthesis to obtain a pure compound for further research, such as biological testing or structural analysis. rjptonline.orgnih.govwindows.netnih.govbiotage.com Preparative High-Performance Liquid Chromatography (prep-HPLC) is a common method for this purpose, offering high resolution and efficiency.

For the isolation of this compound, a preparative HPLC method would be developed based on an analytical scale separation. The conditions, such as the stationary phase and mobile phase, would be optimized to maximize the throughput and purity of the isolated compound. The collected fractions containing the pure compound would then be concentrated to yield the final product.

| Technique | Scale | Purpose |

| Analytical HPLC | Micrograms to milligrams | Purity assessment and method development. |

| Preparative HPLC | Milligrams to grams | Isolation of the pure compound for further studies. |

| Flash Chromatography | Grams to kilograms | Purification of large quantities of the compound. |

Lack of Specific Data Impedes Detailed Analysis of this compound

A comprehensive search for specific analytical and characterization data for the chemical compound this compound has revealed a significant lack of publicly available research findings. Despite efforts to locate detailed spectroscopic and thermoanalytical data, no specific experimental results for this particular molecule were found in the public domain. Consequently, a detailed article focusing on the advanced analytical and characterization methodologies for this compound, as per the requested outline, cannot be generated at this time.

The intended article was to be structured around in-depth discussions of various analytical techniques, including:

UV-Vis Spectroscopy: For determining concentration and analyzing the chromophoric properties of the compound.

Vibrational Spectroscopy (IR and Raman): For a detailed analysis of its functional groups.

Thermoanalytical Methods (specifically Differential Scanning Calorimetry): For characterizing material properties such as polymorphism.

The successful creation of such an article is contingent upon the availability of specific data points, such as UV-Vis absorption maxima (λmax), molar extinction coefficients (ε), tables of infrared and Raman vibrational frequencies with their corresponding assignments, and DSC thermograms showing thermal transitions like melting points and phase changes.

Searches for this information in scientific literature databases and chemical information repositories did not yield any publications or datasets containing this specific experimental data for this compound. While general principles of these analytical techniques are well-established, applying them to a specific compound requires concrete experimental results. Without access to research that has specifically characterized this molecule, any attempt to write the proposed article would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until research containing the specific analytical characterization of this compound becomes publicly available, it is not possible to provide the requested in-depth article.

Biological Applications and Preclinical Translational Research Excluding Human Clinical Data

In Vitro Efficacy and Selectivity Profiling in Cell-Based and Organoid Disease Models

No published studies were identified that describe the specific biological activities of (1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol in complex biological systems.

There is no available research on the investigation of this compound in 3D cell culture or microphysiological systems.

In Vivo Proof-of-Concept Studies in Animal Models (Focus on Target Engagement and Mechanism)

Data on the pharmacokinetic properties of this compound in preclinical animal species are not available in the public domain.

No studies have been published detailing the analysis of pharmacodynamic biomarkers for this compound in animal models.

Mechanistic Toxicology in Model Organisms and Cellular Systems

There is no available information from studies on the mechanistic toxicology of this compound.

Investigation of Cellular Stress Responses and Apoptosis Induction Pathways

Rigosertib has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. nih.govaacrjournals.org Preclinical studies have demonstrated its efficacy in decreasing cell viability and promoting programmed cell death. nih.gov The compound typically induces a G2/M phase cell cycle arrest, a critical checkpoint for DNA damage, leading to mitotic catastrophe and subsequent apoptosis in malignant cells. nih.govamanote.com

The induction of apoptosis by Rigosertib appears to be mediated through multiple signaling pathways. One of the key mechanisms involves the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. nih.gov In myeloid leukemia and myelodysplastic syndrome (MDS)-derived cell lines, Rigosertib treatment led to a dose-dependent suppression of Akt phosphorylation. nih.gov Furthermore, the compound has been observed to induce mitotic and oxidative stress, which in turn activates stress-related MAPKs such as p38 and JNK. aacrjournals.org This activation can further inhibit signaling through the RAS/RAF/MEK/ERK MAPK pathway, contributing to its anti-cancer effects. aacrjournals.org

In neuroblastoma models, treatment with Rigosertib resulted in decreased phosphorylation of both AKT (Ser473) and ERK1/2 (Thr202/Tyr204), indicating a disruption of these key survival pathways. nih.gov The induction of apoptosis is further evidenced by the activation of caspase-3/7 and the externalization of phosphatidylserine (B164497) in RAS-mutant rhabdomyosarcoma (RMS) and neuroblastoma (NB) cell lines. aacrjournals.org

| Cell Line Type | Key Findings | Pathway(s) Implicated |

| Myeloid Leukemia (HL-60) | Suppression of proliferation and induction of apoptosis. | PI3K/Akt |

| MDS-derived (MDS-L) | DNA damage-induced G2/M arrest and apoptosis. | PI3K/Akt |

| Neuroblastoma (PDX-derived) | Decreased cell viability, cell cycle arrest, and apoptosis. | RAS and AKT signaling |

| Rhabdomyosarcoma (RAS-mutant) | Induction of apoptosis and mitotic arrest. | Mitotic spindle assembly |

Elucidation of Off-Target Interactions and their Mechanistic Basis

The precise mechanism of action for Rigosertib has been a subject of considerable investigation and debate. nih.govnih.gov Initially identified as a non-ATP competitive inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitosis, subsequent research has suggested a more complex pharmacological profile. nih.govmdpi.com While some studies have shown suppression of Cdc25C phosphorylation, a downstream target of Plk1, others have failed to consistently validate direct Plk1 inhibition as the primary mechanism. nih.govmdpi.com

More recent evidence strongly suggests that Rigosertib functions as a microtubule-destabilizing agent. nih.govnih.gov It is proposed to bind to tubulin, preventing microtubule polymerization and leading to mitotic spindle disruption and cell cycle arrest. aacrjournals.org This mechanism is similar to that of vinca (B1221190) alkaloids, though Rigosertib appears to have a distinct binding site. nih.gov This microtubule-destabilizing activity is considered a key contributor to its cytotoxic effects. nih.gov

Another proposed mechanism is that Rigosertib acts as a RAS mimetic. aacrjournals.org In this model, it binds to the RAS-binding domains of effector proteins like RAF kinases and PI3K, thereby blocking their interaction with active RAS and inhibiting downstream signaling. aacrjournals.orgacutemyeloidleukemianews.com However, some studies in RAS-mutated RMS and NB cells suggest that cell death is not primarily induced through the inhibition of the RAS pathway, indicating the complexity of its action. aacrjournals.orgnih.gov

Recent preclinical data also point towards the modulation of the tumor microenvironment. Rigosertib has been shown to stimulate an anti-cancer immune response through the activation of the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines. onconova.com Additionally, proteins such as NQO2, ERO1A, and NEK7 have been identified as potential novel targets that may be modulated by the compound. onconova.com

| Proposed Mechanism | Supporting Evidence | Contradictory/Alternative Evidence |

| Plk1 Inhibition | Initial reports described it as a multi-kinase inhibitor affecting Plk1. nih.govmdpi.com | Subsequent studies did not consistently support direct Plk1 inhibition. nih.gov |

| Microtubule Destabilization | Phenotypic similarity to microtubule-targeting agents; inhibits microtubule growth. aacrjournals.orgnih.gov | - |

| RAS Mimetic | Binds to RAS-binding domains of effectors, blocking RAS signaling. aacrjournals.orgacutemyeloidleukemianews.com | Cell death in some RAS-mutated cell lines is not solely dependent on RAS pathway inhibition. nih.gov |

| Immune Modulation | Activation of NLRP3 inflammasome and secretion of pro-inflammatory cytokines. onconova.com | - |

Exploration of Novel Therapeutic Avenues and Repurposing Potential at the Preclinical Stage

The unique and multi-targeted mechanism of action of Rigosertib has prompted its investigation in various therapeutic contexts, particularly in cancers with limited treatment options. Preclinical studies have demonstrated its potential as both a monotherapy and in combination with other anti-cancer agents. nih.gov

In high-risk neuroblastoma, Rigosertib has shown anti-tumor effects in multiple preclinical models, including delaying tumor growth and increasing survival in mice. nih.gov Notably, a synergistic effect was identified when Rigosertib was combined with vincristine, a conventional chemotherapy agent. nih.gov This suggests a potential for combination therapies to enhance efficacy in this pediatric cancer.

The potential for Rigosertib to act as an immunomodulatory agent has opened up avenues for its use with immunotherapy. In preclinical melanoma models, Rigosertib was shown to increase the expression of CD40, a protein associated with beneficial T-cell responses and improved survival. vumc.org When combined with anti-PD-1 and anti-CTLA-4 immunotherapies, a significant inhibition of tumor growth was observed. vumc.orgonclive.com This suggests that Rigosertib could be used to sensitize tumors to immune checkpoint blockade. vumc.org

Furthermore, the combination of Rigosertib with the MEK inhibitor trametinib (B1684009) has shown synergistic growth inhibition in an RMS cell line, highlighting another potential combination strategy for RAS-mutated tumors. nih.gov Preclinical studies have also explored its efficacy in pancreatic and lung cancer models. nih.govnih.gov The oral availability of Rigosertib further enhances its potential for use in various therapeutic regimens. nih.gov

| Cancer Type | Therapeutic Approach | Key Preclinical Findings |

| Neuroblastoma | Combination Therapy | Synergistic anti-tumor effects with vincristine; delayed tumor growth and prolonged survival. nih.gov |

| Melanoma | Combination Immunotherapy | Increased CD40 expression; enhanced tumor growth inhibition with anti-PD-1 and anti-CTLA-4 antibodies. vumc.org |

| Rhabdomyosarcoma | Combination Therapy | Synergistic growth inhibition with the MEK inhibitor trametinib. nih.gov |

| Non-Small Cell Lung Cancer (KRAS+) | Combination Immunotherapy | Preclinical observations support synergy with immune checkpoint blockade. onconova.comonclive.com |

Challenges, Future Directions, and Unmet Needs in Research on 1 3,5 Dichlorophenyl Amino Cyclopropyl Methanol

Advancements in Stereoselective Synthesis and Scalability

A significant challenge in the development of cyclopropane-containing compounds is the precise control of stereochemistry, which is critical for biological activity. The synthesis of molecules like (1-((3,5-Dichlorophenyl)amino)cyclopropyl)methanol requires methods that are not only stereoselective but also efficient and scalable for potential future production.

Unmet Needs:

Robust Stereoselective Methods: While methods like the Simmons-Smith cyclopropanation are foundational for creating the cyclopropane (B1198618) ring, achieving high diastereoselectivity and enantioselectivity in highly substituted systems remains a challenge. researchgate.netresearchgate.net For the subject compound, the quaternary carbon center of the cyclopropane ring demands exceptional stereocontrol.

Scalability: Many laboratory-scale syntheses of complex cyclopropylamines provide poor yields or require chromatographic purification, making them difficult to scale to the gram-level quantities needed for extensive preclinical testing. rsc.org Mechanochemical techniques, such as ball-milling, have shown promise in enabling solvent-free, scalable Simmons-Smith reactions, but their application to complex amines needs further exploration. rsc.orgrsc.org

Future Directions:

Catalyst Development: There is a pressing need for new catalytic systems that can facilitate asymmetric cyclopropanation on a wider range of substrates with high fidelity. researchgate.net

Flow Chemistry and Automation: High-throughput experimentation (HTE) and flow chemistry can accelerate the optimization of reaction conditions, enabling the rapid identification of scalable and efficient synthetic routes. acs.orgyoutube.com

Table 1: Comparison of Cyclopropanation Strategies

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Simmons-Smith Reaction | Uses an organozinc carbenoid (Zn-Cu couple and diiodomethane). researchgate.net | High diastereoselectivity with directing groups (e.g., hydroxyl). | Stoichiometric use of zinc; challenges in catalytic enantioselective versions. researchgate.net |

| Transition Metal Catalysis | Employs catalysts (e.g., Rh, Cu, Co) with diazo compounds. | High turnover, excellent stereocontrol possible. | Safe handling of diazo compounds; catalyst cost and removal. researchgate.netacs.org |

| Mechanochemistry | Solvent-free reaction via ball-milling. rsc.orgrsc.org | Reduced solvent waste; simple operational setup; potential for scalability. rsc.org | Substrate scope and general applicability still under investigation. |

| Radical-Mediated Ring Opening | Ring-opening of cyclopropenes to form functionalized alkenes. nih.govescholarship.org | Access to diverse acyclic structures. | Stereoselectivity can be difficult to control. nih.gov |

Discovery and Validation of Undiscovered Molecular Targets

A critical unmet need for this compound is the identification of its biological targets. Without this knowledge, its therapeutic potential cannot be systematically explored. The dichlorophenyl moiety is present in compounds with known anti-cancer and other biological activities, suggesting a range of potential targets. nih.gov For instance, the related compound 1,3-Bis(3,5-dichlorophenyl) urea (B33335) has been shown to inhibit lung cancer progression by activating the AMPK pathway. nih.gov

Unmet Needs:

Target Identification: The primary molecular targets of this compound are currently unknown.

Off-Target Profiling: Understanding the full spectrum of protein interactions is crucial for predicting potential side effects and for drug repurposing opportunities.

Future Directions:

Chemical Proteomics: This powerful technique uses the small molecule as a "bait" to capture its binding partners from cell lysates. nih.govnih.gov Subsequent identification of these proteins by mass spectrometry can reveal direct targets and off-targets. nih.govtandfonline.commdpi.com This approach is invaluable for compounds discovered through phenotypic screens where the mechanism of action is unknown. worldpreclinicalcongress.com

In Vitro Evolution and Whole Genome Sequencing (IVIEWGA): This method involves generating resistance to the compound in cell lines or microorganisms and then sequencing the genome of the resistant organisms to identify mutations. nih.gov These mutations often occur in the gene encoding the drug's target or in related pathways. nih.gov

Computational Prediction: Docking simulations and other computational methods can predict potential binding interactions with known protein structures, helping to prioritize targets for experimental validation.

Integration of Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.org For a compound like this compound, whose structure-activity relationships (SARs) are undefined, AI offers a powerful path forward.

Unmet Needs:

SAR Data: There is a lack of systematic SAR data for this class of compounds, which is essential for training predictive ML models.

Predictive Models: Developing accurate models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) is crucial to avoid late-stage failures. frontiersin.org

Future Directions:

Generative Models for De Novo Design: AI algorithms can design novel molecules from scratch that are optimized for specific properties, such as binding to a particular target or having a favorable ADMET profile. frontiersin.orgnih.govsemanticscholar.orgmdpi.com These models could generate analogs of this compound with improved potency or reduced toxicity. chemrxiv.org

Predictive Bioactivity and ADMET Models: Machine learning models, such as graph neural networks and random forests, can be trained on datasets of existing compounds to predict the biological activity and physicochemical properties of new molecules. mdpi.comnih.govmdpi.complos.org This allows for the virtual screening of thousands of potential analogs before committing to their synthesis. plos.org

Automated Synthesis Planning: AI tools can devise synthetic routes for novel compounds, accelerating their production and testing.

Table 2: Applications of AI/ML in the Development of Novel Compounds

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Generative Chemistry | Algorithms design novel molecular structures with desired properties. frontiersin.org | Creation of new analogs with potentially higher efficacy or better safety profiles. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity based on chemical structure. pharmacologymentor.comwikipedia.org | Guide the design of more potent derivatives by identifying key structural features. gardp.orgcollaborativedrug.com |

| ADMET Prediction | Models predict properties like solubility, metabolism, and toxicity. frontiersin.org | Prioritize the synthesis of compounds with a higher likelihood of success in clinical development. |

| Target Prediction | Algorithms predict likely biological targets based on molecular similarity to compounds with known targets. nih.gov | Generate hypotheses for the mechanism of action, guiding experimental validation. |

Development of Advanced In Vitro and In Vivo Research Models for Predictive Biology

Traditional 2D cell cultures and animal models often fail to accurately predict human responses to drugs, contributing to high attrition rates in clinical trials. corning.comazolifesciences.com Advanced models that better recapitulate human physiology are needed to accurately assess the efficacy and safety of novel compounds.

Unmet Needs:

Physiologically Relevant Assays: Standard cell-based assays may not reflect the complex cellular interactions that occur in human tissues.

Predictive Toxicity Models: Early identification of potential toxicity is critical, but animal models can be misleading due to species differences. azolifesciences.com

Future Directions:

Organoids and 3D Cell Cultures: These models mimic the three-dimensional structure and cellular composition of human organs, providing a more realistic environment for drug testing. corning.comnih.govdrugtargetreview.comupmbiomedicals.com They are particularly valuable for assessing efficacy and toxicity in a human-relevant context. danaher.com

Organ-on-a-Chip (OoC) Technology: These microfluidic devices contain living human cells in a system that simulates the physiological functions of organs and even interconnected organ systems. nih.govnih.govyoutube.com OoCs can be used to study drug metabolism, efficacy, and toxicity with greater accuracy than traditional systems. azolifesciences.comresearchgate.net For example, a liver-on-a-chip could be used to study the metabolism of this compound and identify potential drug-induced liver injury. azolifesciences.comyoutube.com

Table 3: Comparison of Preclinical Research Models

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, low cost, simple. | Lacks physiological relevance, poor cell-cell interaction. nih.gov |

| 3D Organoids/Spheroids | Self-organizing 3D cell aggregates that mimic organ structure. corning.com | More physiologically relevant, better mimicry of in vivo environment. drugtargetreview.com | Higher cost, lower throughput, potential for variability. nih.govdanaher.com |

| Organ-on-a-Chip | Microfluidic devices with living cells that simulate organ functions. nih.govyoutube.com | Recapitulates human physiology, allows for dynamic studies (e.g., flow). azolifesciences.com | Complex fabrication, can be low throughput, long-term culture challenges. |

| Animal Models | In vivo testing in living organisms (e.g., mice, rats). | Provides systemic data (pharmacokinetics, whole-body effects). | Species differences can lead to poor prediction of human outcomes; ethical concerns. azolifesciences.com |

Bridging Fundamental Chemical Research with Early-Stage Biological Applications

A significant gap often exists between the synthesis of a novel compound and the exploration of its biological potential. For molecules like this compound, a concerted, multidisciplinary effort is required to translate chemical innovation into biological insight.

Unmet Needs:

Integrated Research Strategies: Chemical synthesis programs are often disconnected from high-throughput biological screening, slowing down the discovery process.

Early-Stage Compound Profiling: A lack of early, broad biological profiling means that potentially valuable activities of new compounds may be missed.

Future Directions:

High-Throughput Screening (HTS): Once a scalable synthesis is established, the compound and its analogs should be subjected to HTS against large panels of biological targets (e.g., kinases, GPCRs) and in various cell-based phenotypic assays. nih.govscienceintheclassroom.org This can rapidly generate hypotheses about the compound's mechanism of action and therapeutic potential. ewadirect.com

Structure-Activity Relationship (SAR) Campaigns: A systematic medicinal chemistry effort is needed to synthesize analogs and map the SAR. wikipedia.orggardp.org This process, guided by initial screening hits, helps to identify the key structural features responsible for biological activity and to optimize potency and selectivity. pharmacologymentor.comcollaborativedrug.com

Academia-Industry Collaboration: Partnerships that bring together academic expertise in synthetic chemistry with industry capabilities in HTS, drug metabolism, and pharmacokinetics (DMPK) can accelerate the translation of fundamental research into tangible therapeutic leads.

By addressing these challenges through advancements in synthesis, embracing modern target discovery methods, integrating artificial intelligence, and utilizing more predictive biological models, the scientific community can unlock the full potential of complex molecules like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.